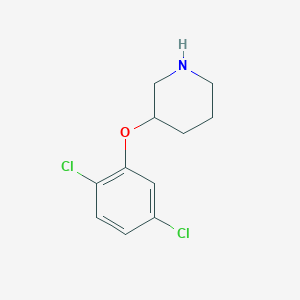

3-(2,5-Dichlorophenoxy)piperidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,5-dichlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-8-3-4-10(13)11(6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTVYKYQMXJBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663020 | |

| Record name | 3-(2,5-Dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-06-4 | |

| Record name | 3-(2,5-Dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Piperidine Scaffold in Contemporary Medicinal Chemistry

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its prevalence is a testament to its versatile nature, offering a three-dimensional structure that can effectively orient substituents to interact with biological targets. This structural feature allows for the fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The significance of the piperidine scaffold is underscored by its presence in a vast array of approved drugs with diverse therapeutic applications. These include, but are not limited to, treatments for central nervous system disorders, cancer, allergies, and cardiovascular conditions. The ability of the piperidine ring to confer favorable pharmacokinetic properties and to serve as a versatile template for a variety of substitutions makes it a recurring theme in the design of novel bioactive molecules.

Key Attributes of the Piperidine Scaffold in Drug Design:

| Attribute | Significance in Medicinal Chemistry |

| Structural Rigidity and 3D Conformation | Provides a defined spatial arrangement for substituents, enabling precise interactions with biological targets. |

| Chirality | The potential for stereoisomers allows for the development of more selective and potent drugs with reduced off-target effects. |

| Physicochemical Properties | The nitrogen atom's basicity and the overall lipophilicity of the ring can be modulated to improve solubility, permeability, and bioavailability. |

| Metabolic Stability | The saturated nature of the ring often imparts greater metabolic stability compared to aromatic systems. |

| Synthetic Accessibility | Well-established synthetic methodologies allow for the efficient creation of diverse libraries of piperidine-containing compounds for screening. |

Overview of Dichlorophenoxy Moieties in Bioactive Chemical Entities

The dichlorophenoxy moiety, a benzene (B151609) ring substituted with two chlorine atoms and connected via an ether linkage, is another structural component frequently encountered in bioactive compounds. The presence and position of the chlorine atoms can significantly influence a molecule's biological activity. Chlorine atoms are known to alter a compound's electronic properties, lipophilicity, and metabolic stability.

Current Research Landscape and Potential Therapeutic Relevance of 3 2,5 Dichlorophenoxy Piperidine

Established Synthetic Routes for Phenoxy-Piperidines

The creation of the ether linkage between a phenol (B47542) and a piperidine derivative is a key step in the synthesis of compounds like this compound. Traditional methods often rely on nucleophilic substitution reactions.

Reaction of 2,5-Dichlorophenol (B122974) with Piperidine Derivatives

A primary and straightforward approach to synthesizing this compound involves the direct reaction of 2,5-dichlorophenol with a suitable piperidine derivative. This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the phenol, often deprotonated by a base to form a more nucleophilic phenoxide, attacks an electrophilic center on the piperidine ring. For instance, a piperidine derivative with a leaving group at the 3-position would be a suitable substrate.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds and can be adapted for carbon-oxygen bond formation to synthesize aryl ethers. wikipedia.orgnumberanalytics.comyoutube.com In this context, the reaction would involve the coupling of 2,5-dichlorophenol with a piperidine derivative, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgrsc.orgresearchgate.net This method offers high efficiency and broad functional group tolerance. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide (or triflate) to the Pd(0) catalyst, followed by association of the alcohol, deprotonation, and finally reductive elimination to yield the desired ether and regenerate the catalyst. wikipedia.org

Emerging and Scalable Synthetic Strategies for Piperidine Derivatives

The demand for structurally diverse and enantiomerically pure piperidine derivatives has driven the development of innovative and scalable synthetic methods. These strategies often focus on introducing functionality and controlling stereochemistry in novel ways.

Biocatalytic Approaches for Enantioselective Piperidine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high stereoselectivity under mild reaction conditions. nih.govrsc.org Enzymes such as transaminases and imine reductases are increasingly employed to produce enantiomerically pure piperidine derivatives. researchgate.netnih.govnih.gov

Transaminases can catalyze the asymmetric amination of prochiral ketones, providing access to chiral amines which can be precursors to substituted piperidines. nih.govacs.org For instance, a ω-transaminase can mediate an aza-Michael reaction, leading to the enantioselective formation of 2,6-disubstituted piperidines from prochiral ketoenones. acs.orgthieme-connect.com Similarly, imine reductases (IREDs) can asymmetrically reduce cyclic imines to produce chiral piperidines. nih.gov Engineered IREDs have shown the ability to control two adjacent stereocenters in N-heterocyclic systems. acs.org These enzymatic methods provide a green and efficient alternative to traditional chemical synthesis. nih.gov

Radical Cross-Coupling Reactions for Piperidine Functionalization

Radical cross-coupling reactions have gained prominence for their ability to form carbon-carbon and carbon-heteroatom bonds at unactivated C(sp³)–H positions, offering new avenues for piperidine functionalization. chemistryviews.orgresearchgate.netnih.govnih.gov Photoredox catalysis, in particular, has enabled a variety of these transformations under mild conditions. nih.govthieme-connect.comchemrxiv.orgacs.orgnih.gov

One notable application is the Minisci-type reaction, which allows for the direct alkylation of N-heteroarenes. rsc.orgresearchgate.netresearchgate.net This method can be used to introduce alkyl groups onto a pre-formed piperidine ring. acs.org Recent advancements have combined biocatalytic C-H oxidation with radical cross-coupling to achieve modular and enantioselective functionalization of piperidines. chemistryviews.orgresearchgate.netnih.govchemrxiv.org This approach first introduces a hydroxyl group using an enzyme, which then directs a subsequent radical cross-coupling reaction. chemistryviews.org

Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives

| Synthetic Strategy | Key Features | Advantages | Challenges | Relevant Enzymes/Catalysts |

| Reaction of Phenol with Piperidine Derivative | Direct nucleophilic substitution or Pd-catalyzed coupling. | Straightforward, well-established. | May require harsh conditions or expensive catalysts. | Palladium catalysts (e.g., with Buchwald ligands). |

| Biocatalytic Synthesis | Use of enzymes for stereoselective transformations. nih.govrsc.org | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Substrate scope can be limited, enzyme stability. | Transaminases, Imine Reductases, Lipases. rsc.orgresearchgate.netnih.gov |

| Radical Cross-Coupling | Formation of C-C or C-heteroatom bonds via radical intermediates. nih.gov | Functionalization of unactivated C-H bonds, modular approach. chemistryviews.orgnih.gov | Control of regioselectivity can be challenging. | Photoredox catalysts (e.g., Iridium or Ruthenium complexes). nih.govresearchgate.net |

| Wittig Olefination and O-Alkylation | Carbonyl olefination followed by ether formation. | Versatile for building complex structures. | Stereocontrol in the olefination step can be difficult. | Wittig reagents, bases for O-alkylation. |

| Nucleophilic Substitution | Displacement of a leaving group by a nucleophile. acs.org | Fundamental and widely applicable reaction. | Potential for side reactions, stereochemical control. | Various bases and nucleophiles. |

Wittig Olefination and O-Alkylation in the Construction of Piperidine Motifs

The Wittig reaction is a powerful method for forming carbon-carbon double bonds from carbonyl compounds. In the context of piperidine synthesis, a piperidone derivative can undergo a Wittig reaction to introduce an exocyclic double bond, which can then be further functionalized. For example, a subsequent O-alkylation step can be used to introduce the 2,5-dichlorophenoxy group. A synthetic route to aminoethyl-substituted piperidines utilized a Wittig reaction to introduce a C2 chain. nih.gov This sequence of reactions allows for the construction of complex piperidine-containing molecules with precise control over the substitution pattern.

Nucleophilic Substitution Reactions in Piperidine Derivative Synthesis

Nucleophilic substitution remains a fundamental and versatile tool in the synthesis of piperidine derivatives. acs.orgacs.org These reactions are crucial for introducing a wide range of functional groups onto the piperidine ring. organic-chemistry.org For instance, the synthesis of various N-substituted piperidines can be achieved through the reaction of piperidine with different electrophiles. researchgate.net Intramolecular nucleophilic substitution is also a key strategy for the cyclization step in the formation of the piperidine ring itself from an acyclic precursor. odu.edud-nb.info The efficiency and diastereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. acs.org For example, metal triflates have been shown to effectively catalyze the diastereoselective nucleophilic substitution of 2-methoxy- and 2-acyloxypiperidines. acs.org

Piperidine-Catalyzed Condensation Reactions (e.g., Knoevenagel) for Related Compounds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with a carbonyl compound, often catalyzed by a base like piperidine. nih.govresearchgate.net While direct synthesis of this compound via a Knoevenagel condensation is not a standard approach, the principles of piperidine catalysis are relevant to the synthesis of precursors and related heterocyclic structures.

In the context of synthesizing related compounds, piperidine can act as a catalyst to facilitate the condensation of various aldehydes and active methylene compounds. researchgate.net For instance, piperidine has been used as a catalyst in the synthesis of 3-acetylcoumarin (B160212) from salicylaldehyde (B1680747) and ethylacetoacetate. researchgate.net This type of condensation is fundamental in building complex molecular frameworks.

Theoretical studies on the piperidine-catalyzed Knoevenagel condensation of benzaldehyde (B42025) and acetylacetone (B45752) in methanol (B129727) have elucidated the reaction mechanism. nih.gov These studies indicate that the reaction proceeds through the formation of an iminium ion from the aldehyde and piperidine. This is followed by the deprotonation of the active methylene compound by a hydroxide (B78521) ion to form an enolate, which then attacks the iminium ion. The final step is the elimination of the piperidine catalyst. nih.gov Understanding this mechanism is crucial for optimizing reaction conditions and extending the methodology to new substrates.

A greener version of the Knoevenagel condensation has been developed, avoiding the use of pyridine (B92270) as a solvent and piperidine as the primary catalyst, instead employing more environmentally benign amines or ammonium (B1175870) salts. tue.nl

The table below summarizes findings from a study on piperidine-catalyzed Knoevenagel condensation for producing thiazolidine-2,4-dione (TZD) derivatives, which are precursors to glitazone drugs. researchgate.net

| Aldehyde | Catalyst | Catalyst Amount (eq) | Conversion of TZD (%) |

| p-methoxybenzaldehyde | Piperidine | 0.8 | High |

| p-nitrobenzaldehyde | Piperidine | 0.8 | Lower than p-methoxy |

| p-methoxybenzaldehyde | Pyrrolidine (B122466) | Lower than Piperidine | 100 |

| p-nitrobenzaldehyde | Pyrrolidine | Lower than Piperidine | High |

This interactive table summarizes the catalytic efficiency of piperidine and pyrrolidine in Knoevenagel condensation reactions. researchgate.net

Hydrogenation and Cyclization Reactions for Piperidine Scaffold Construction

The construction of the piperidine ring is a cornerstone of many synthetic strategies. nih.gov Hydrogenation of pyridine precursors is a common and effective method for obtaining piperidines. nih.govmdpi.com This approach can be combined with other transformations in a one-pot process, enhancing synthetic efficiency. mdpi.com Both metal- and organocatalysis have been successfully employed for the hydrogenation of N-heteroaromatic compounds. nih.gov

Intramolecular cyclization reactions offer another powerful route to the piperidine scaffold. nih.gov These reactions involve the formation of a new C-N or C-C bond within a suitable precursor molecule. nih.gov Various methods, including metal-catalyzed cyclization, electrophilic cyclization, and aza-Michael reactions, have been developed for this purpose. nih.gov For instance, a palladium-catalyzed azide (B81097) reduction followed by cyclization has been used to synthesize piperidines. mdpi.com

Reductive hydroamination/cyclization cascades of alkynes represent another elegant strategy. nih.govmdpi.com In one example, an acid-mediated functionalization of an alkyne leads to an enamine, which then forms an iminium ion that undergoes reduction to yield the piperidine ring. nih.govmdpi.com

Multicomponent Reactions and Annulation Strategies for Piperidine Derivatives

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. taylorfrancis.comnih.gov This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery. nih.gov Several MCRs, such as the Strecker, Mannich, and Petasis reactions, are initiated by the formation of an imine. nih.govmdpi.com

For the synthesis of functionalized piperidines, one-pot, three-component transformations have been developed. taylorfrancis.com For example, the reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by ZrOCl2·8H2O to afford highly functionalized piperidine scaffolds. taylorfrancis.com Another MCR involves the use of tetrabutylammonium (B224687) tribromide as a catalyst. taylorfrancis.com

Annulation strategies, which involve the formation of a new ring onto a pre-existing structure, are also employed for piperidine synthesis. nih.govrsc.org These can be categorized as two-component or multicomponent reactions. nih.gov Tunable [3+2] and [4+2] annulations have been developed to access pyrrolidines and piperidines, respectively, from common starting materials. rsc.orgnih.gov These reactions often proceed through a radical-to-polar mechanistic switch. rsc.org

A modular approach to synthesizing trisubstituted chiral piperidines has been reported, involving a formal [4+2] cyclization between choro-homoserine and acetylene (B1199291) dicarboxylate. acs.org

Asymmetric Synthesis Approaches for Chiral Piperidines

The synthesis of enantiomerically pure piperidines is of paramount importance, as the stereochemistry of a drug molecule is often critical to its biological activity. nih.govsnnu.edu.cn A variety of asymmetric methods have been developed to access chiral piperidines.

One powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative. nih.govsnnu.edu.cnorganic-chemistry.org This method provides access to 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.govsnnu.edu.cn This strategy has been successfully applied to the formal synthesis of bioactive compounds like Preclamol and Niraparib. nih.govsnnu.edu.cn

Another strategy involves the asymmetric hydrogenation of pyridinium (B92312) salts. For example, the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts catalyzed by an Iridium/SegPhos system yields chiral piperidine derivatives with two adjacent stereocenters in high enantiomeric and diastereomeric excess. nih.gov

Enzyme-catalyzed reactions also play a crucial role in asymmetric synthesis. The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, can be achieved with high conversion and optical purity using a co-expression system of ketoreductase and glucose dehydrogenase. mdpi.com

Other asymmetric approaches include:

The use of chiral auxiliaries, such as in the chiral-hydrazone-based synthesis of 1,3,4,5-tetrasubstituted piperidines. lookchem.com

Catalytic enantioselective bromoaminocyclization of olefinic amides, which can be transformed into 3-substituted piperidines. rsc.org

Palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters to prepare 3-fluoropiperidine (B1141850) intermediates. nih.gov

The following table presents data on the Rh-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines, precursors to chiral piperidines. nih.gov

| Entry | Boronic Acid | Ligand | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | (R)-DTBM-SEGPHOS | 95 | 98 |

| 2 | 4-Fluorophenylboronic acid | (R)-DTBM-SEGPHOS | 96 | 99 |

| 3 | 4-Chlorophenylboronic acid | (R)-DTBM-SEGPHOS | 94 | 99 |

| 4 | 2-Naphthylboronic acid | (R)-DTBM-SEGPHOS | 92 | 98 |

This interactive table showcases the high yields and enantioselectivities achieved in the Rh-catalyzed asymmetric synthesis of precursors to chiral piperidines. nih.gov

Broad Spectrum of Investigated Biological Activities of Piperidine Derivatives

The piperidine ring is a fundamental structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.govijnrd.org This saturated heterocyclic amine is considered a "privileged scaffold" in medicinal chemistry due to its conformational flexibility and its presence in numerous clinically approved drugs. scispace.comresearchgate.net Compounds incorporating the piperidine nucleus exhibit a remarkable diversity of pharmacological effects, which has spurred extensive research into their therapeutic potential. anadolu.edu.trpjps.pk The biological activities associated with piperidine derivatives are wide-ranging, encompassing effects on the central nervous system, as well as antimicrobial, anti-inflammatory, and anticancer properties. ijnrd.orgnih.govacs.org This breadth of activity makes the piperidine framework a valuable starting point for the design and development of novel therapeutic agents targeting a variety of diseases. nih.govmdpi.com

Piperidine derivatives have been widely investigated for their antioxidant capabilities, particularly their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Oxidative stress, caused by an imbalance of these reactive species, is implicated in numerous disease processes. researchgate.netnih.gov

Research has demonstrated that various piperidine analogs can effectively neutralize free radicals. In one study, a series of 25 highly functionalized piperidines were evaluated for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide (B77818) anion radical (•O₂⁻). nih.govnih.gov The results showed that different substitutions on the piperidine ring led to varying degrees of scavenging activity, with some compounds proving to be potent scavengers of either DPPH or superoxide radicals. nih.govnih.gov For instance, piperidine 19 was identified as the most potent DPPH scavenger, while piperidine 10 was the most effective superoxide scavenger. nih.gov

Other studies have corroborated these findings. Cysteamine derivatives of piperidine, which contain a free sulfhydryl (SH) group, have shown significant antioxidant activity by inhibiting lipid peroxidation and scavenging hydroxyl radicals. nih.gov The antioxidant effect of these compounds was linked to the presence of the oxidizable SH group and appeared to be enhanced by increased lipophilicity. nih.gov Similarly, piperine (B192125), a well-known alkaloid containing a piperidine moiety, protects against oxidative damage by quenching free radicals and hydroxyl radicals. nih.gov It has been shown to inhibit lipid peroxidation and act as a powerful superoxide scavenger. nih.gov

The antioxidant activity of piperidine derivatives is often evaluated using various assays, as summarized in the table below.

Table 1: Antioxidant Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Functionalized Piperidines | DPPH Scavenging | Compound 19 was the most potent scavenger. | nih.gov |

| Functionalized Piperidines | Superoxide Radical (•O₂⁻) Scavenging | Compound 10 was the most effective, capturing 42% of the radical. | nih.govnih.gov |

| Cysteamine Derivatives | Lipid Peroxidation Inhibition, Hydroxyl Radical Scavenging | Activity attributed to the free SH group and favored by increased lipophilicity. | nih.gov |

| Piperine | Free Radical & Hydroxyl Radical Scavenging | Acts as a powerful superoxide scavenger with an IC₅₀ of 1.82 mM. | nih.gov |

| Nitrogen-containing benzophenones | DPPH Assay | Piperidine substituted compounds showed good antioxidant activity. | scispace.com |

The anti-inflammatory potential of piperidine derivatives is a significant area of pharmacological research. ijnrd.orgpjps.pkacs.org These compounds have been shown to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory cytokines. scispace.com

For example, a study on novel nitrogen-containing benzophenone (B1666685) analogs, including piperidine derivatives, found that these compounds could inhibit tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), two key cytokines in the inflammatory response. scispace.comresearchgate.net The piperidine-substituted compounds in this series demonstrated good antioxidant activity alongside significant inhibition of both TNF-α and IL-6 at micromolar concentrations. researchgate.net

Similarly, N-acyl-N-phenyl ureas of piperidine and its substituted analogs have been synthesized and evaluated for their anti-inflammatory properties. nih.gov In animal models, several of these compounds exhibited anti-inflammatory activity comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov This suggests that the piperidine scaffold can be effectively modified to produce potent anti-inflammatory agents.

The alkaloid piperine also possesses well-documented anti-inflammatory properties, which are believed to be mediated through the inhibition of NF-κB activation, a critical regulator of the inflammatory response. nih.gov The broad anti-inflammatory actions of various piperidine-containing compounds highlight their potential for treating inflammatory conditions. ijnrd.org

The piperidine nucleus is a key feature in many compounds exhibiting antimicrobial and antifungal properties. ijnrd.org Researchers have synthesized and tested numerous piperidine derivatives against a wide range of bacterial and fungal pathogens. researchgate.netbiomedpharmajournal.org

In one study, novel piperidine derivatives were synthesized and evaluated for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.netbiointerfaceresearch.com The results, obtained using the disc diffusion method, showed that the synthesized compounds were active against these bacteria, with some derivatives displaying excellent activity, in some cases comparable to the standard antibiotic chloramphenicol. researchgate.netbiointerfaceresearch.com Another study synthesized six new piperidine derivatives and found that one compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) against seven different bacterial strains. academicjournals.org

Piperidine derivatives have also shown promise as antifungal agents. biomedpharmajournal.org A series of 6-alkyl-2,3,4,5-tetrahydropyridines, which are structurally related to alkaloids found in fire ant venom, were synthesized and tested against opportunistic fungal pathogens. nih.gov The study found that antifungal activity was dependent on the length of the C-6 alkyl side chain, with compounds having chain lengths from C14 to C18 showing varying degrees of activity against species like Cryptococcus neoformans and Candida species. nih.gov Specifically, compound 5e (6-hexadecyl-2,3,4,5-tetrahydropyridine) was one of the most active, exhibiting potent fungicidal concentrations. nih.gov However, other studies have found that some piperidine derivatives show no activity against certain fungal species like Fusarium verticillioides. academicjournals.orgresearchgate.net

Table 2: Antimicrobial and Antifungal Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | S. aureus, E. coli | Showed good activity against Gram-positive bacteria, comparable to chloramphenicol. | researchgate.net |

| Substituted Piperidin-4-ones | Various bacteria and fungi | Compounds showed good antibacterial activity compared to ampicillin. Thiosemicarbazone derivatives showed significant antifungal activity. | biomedpharmajournal.org |

| Novel Piperidine Derivatives (Compound 6) | B. cereus, E. coli, S. aureus, others | Exhibited the strongest inhibitory activity and best MIC results among the tested series. | academicjournals.org |

The piperidine scaffold is a prominent feature in the development of new anticancer agents. nih.govupwr.edu.pl Derivatives of piperidine have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those of the breast, prostate, colon, and lung. nih.govupwr.edu.pl The anticancer mechanisms of these compounds often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell survival and proliferation. nih.gov

For instance, novel piperidine derivatives have been designed as colchicine (B1669291) binding site inhibitors, which interfere with microtubule formation, a key process in cell division. nih.gov One such derivative, compound 17a , displayed powerful anticancer activity against MGC803 (gastric), PC3 (prostate), and MCF7 (breast) cancer cells, with IC₅₀ values in the low micromolar range. nih.gov This compound was also shown to inhibit tumor growth in in vivo xenograft models. nih.gov

Other research has identified piperidine derivatives that act as dual-acting agents against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer. nih.gov The compound DTPEP was found to induce apoptosis and downregulate the PI3K/Akt signaling pathway, which is crucial for cancer cell survival, in both MCF-7 (ER+) and MDA-MB-231 (ER-) cells. nih.gov

Furthermore, studies have shown that piperidine derivatives can be effective against drug-resistant tumors and can modulate various signaling pathways like STAT-3 and NF-κB, which are critical for cancer progression. nih.govupwr.edu.pl The versatility of the piperidine ring allows for the synthesis of a wide range of structures with potent and selective anticancer properties. researchgate.net

Table 3: Anticancer and Cytotoxic Activity of Selected Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity/Key Findings | Reference(s) |

|---|---|---|---|

| Compound 17a (piperidine-2,6-dione derivative) | PC3 (prostate), MGC803 (gastric), MCF7 (breast) | Potent antiproliferative activity with IC₅₀ values of 0.81 µM, 1.09 µM, and 1.30 µM, respectively. | nih.gov |

| DTPEP (1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine) | MCF-7 (ER+ breast), MDA-MB-231 (ER- breast) | Acts as a dual-acting agent, induces apoptosis, and downregulates the PI3K/Akt pathway. | nih.gov |

| Piperidine Derivative 8 | A549, MCF7, DU145, HeLa | Showed antiproliferative activity with IC₅₀ values from 5.4 µM to 8.5 µM. | nih.gov |

| Compound 5a (N-acyl-N-phenyl urea (B33335) of 4-phenyl-piperidine) | Leukemia subpanel | Showed a broad spectrum of anti-cancer activity at low micromolar concentrations. | nih.gov |

Piperidine and its derivatives have long been recognized for their analgesic (pain-relieving) properties. ijnrd.orgnih.gov Many synthetic opioids, which are powerful analgesics, contain a piperidine ring as a core structural element, highlighting its importance in the development of pain management therapies. longdom.org

Research has focused on synthesizing novel piperidine compounds and evaluating their analgesic potential in various animal models. In one study, derivatives of 4-(4'-bromophenyl)-4-piperidinol were investigated for their activity against pain. nih.gov The results showed that several derivatives exhibited a highly significant analgesic effect, with the most active compound's effect being linked to interactions with opioid receptors through molecular docking studies. nih.gov

Other investigations have explored synthetic quaternary salts of alkyl piperidines. pjps.pknih.gov These compounds demonstrated varying degrees of analgesic activity when tested using the tail immersion method, a standard test for pain response. pjps.pknih.gov Some of the synthesized compounds showed potency that was comparable to or greater than the standard drug pethidine. pjps.pk The analgesic potential of many of these compounds is believed to be associated with their ability to bind to opioid receptors, particularly the mu-opioid receptor, in the central nervous system. longdom.org

Piperidine derivatives are a significant class of compounds being explored for the treatment of depression and related disorders. anadolu.edu.trpjps.pk A primary mechanism of action for many antidepressant drugs is the inhibition of the reuptake of monoamine neurotransmitters—serotonin (B10506) (5-HT), norepinephrine (B1679862) (noradrenaline, NA), and dopamine (B1211576) (DA)—from the synaptic cleft. google.com

Several series of piperidine derivatives have been synthesized and shown to be potent inhibitors of the transporters for 5-HT, NA, and DA. nih.gov For example, a series of arylalkanol-piperidine derivatives were evaluated, and several compounds exhibited high potency for all three transporters, acting as triple reuptake inhibitors. nih.gov Select compounds from this series also demonstrated significant antidepressant-like effects in the mouse tail suspension test (TST), a common behavioral assay for screening antidepressant activity. nih.gov

Other research has focused on developing piperidine derivatives with a multi-target approach, combining serotonin reuptake inhibition with activity at specific serotonin receptors, such as 5-HT₁ₐ and 5-HT₇. nih.gov Compounds with this profile have shown potential as antidepressant agents in animal models. nih.gov Mechanistic studies have confirmed that the antidepressant-like effects of some novel piperidine derivatives are mediated through the serotonergic and/or catecholaminergic systems. anadolu.edu.trresearchgate.net The ability to fine-tune the structure of the piperidine ring allows for the development of compounds with specific inhibitory profiles for monoamine transporters, offering a promising avenue for novel antidepressant therapies. google.comgoogle.com

Anticonvulsant Activity

The piperidine scaffold is a key feature in a variety of compounds investigated for their anticonvulsant properties. While research specifically on this compound is limited, studies on analogous structures, particularly those incorporating the pyrrolidine-2,5-dione moiety, have shown significant potential in preclinical epilepsy models. These analogs often demonstrate efficacy in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests, which represent generalized tonic-clonic seizures, myoclonic seizures, and pharmacoresistant limbic seizures, respectively.

A series of N-Mannich bases derived from pyrrolidine-2,5-dione have been evaluated for their anticonvulsant effects. Several of these compounds exhibited significant activity in the MEST (maximal electroshock seizure threshold) test. nih.gov For instance, compounds 12 and 23 from one study not only showed activity in the MEST test but also demonstrated a protective effect in the pilocarpine-induced seizure model. nih.gov The possible mechanism of action for these compounds is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Further structure-activity relationship (SAR) studies on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives revealed that the position of the chlorine atom on the phenyl ring influences anticonvulsant activity. nih.govmdpi.com Compound 6 in one such study, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, was particularly potent, showing superior efficacy compared to the reference drug valproic acid in both the MES and 6 Hz tests. nih.govresearchgate.net The mechanism is suggested to be linked to its affinity for voltage-gated sodium and L-type calcium channels. nih.govmdpi.com

The natural piperidine alkaloid, piperine, has also been shown to possess anticonvulsant effects. It delayed the onset of seizures in various chemoconvulsant models, including those induced by pentylenetetrazole, picrotoxin, and BAY K-8644. nih.gov Electrophysiological studies suggested that piperine's mechanism involves the inhibition of Na+ channels. nih.gov This highlights the broad potential of piperidine-containing structures in the development of new antiepileptic agents.

Table 1: Anticonvulsant Activity of Selected Piperidine Analogs This table is interactive. You can sort and filter the data.

| Compound | Seizure Model | Activity | Putative Mechanism | Reference |

|---|---|---|---|---|

| **Compound 6*** | MES test | ED₅₀ = 68.30 mg/kg | Inhibition of voltage-gated Na⁺ and L-type Ca²⁺ channels | nih.gov |

| **Compound 6*** | 6 Hz (32 mA) test | ED₅₀ = 28.20 mg/kg | Inhibition of voltage-gated Na⁺ and L-type Ca²⁺ channels | nih.gov |

| Compound 12 | MEST test | Increased seizure threshold | Influence on voltage-sensitive Na⁺ and L-type Ca²⁺ channels | nih.gov |

| Compound 12 | Pilocarpine-induced | Prolonged seizure latency | Influence on voltage-sensitive Na⁺ and L-type Ca²⁺ channels | nih.gov |

| Compound 23 | MEST test | Increased seizure threshold | Influence on voltage-sensitive Na⁺ and L-type Ca²⁺ channels | nih.gov |

| Compound 23 | Pilocarpine-induced | Prolonged seizure latency | Influence on voltage-sensitive Na⁺ and L-type Ca²⁺ channels | nih.gov |

| Piperine | Pentylenetetrazole test | Delayed onset of convulsions | Na⁺ channel antagonism | nih.gov |

| Piperine | Picrotoxin test | Delayed onset of convulsions | Na⁺ channel antagonism | nih.gov |

| Compound 14 | MES test | ED₅₀ = 49.6 mg/kg | Inhibition of Na⁺ and Ca²⁺ currents, TRPV1 antagonism | mdpi.com |

| Compound 14 | 6 Hz (44 mA) test | ED₅₀ = 63.2 mg/kg | Inhibition of Na⁺ and Ca²⁺ currents, TRPV1 antagonism | mdpi.com |

***Compound 6:** 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione*

Antiviral Properties

Piperidine and its derivatives have emerged as a promising scaffold in the discovery of novel antiviral agents, exhibiting activity against a range of viruses. google.com Research has demonstrated that small heterocyclic molecules, including piperazine (B1678402) (a close analog of piperidine), can act as pharmacotherapeutic agents. nih.gov For instance, piperazine was found to bind to a conserved hydrophobic pocket in the capsid protein of Aura virus and showed antiviral activity against Chikungunya virus. nih.gov This suggests that piperidine-based compounds could be developed as inhibitors for other alphaviruses. nih.gov

Derivatives of piperidine have been synthesized and tested against various other viruses. A study on flavonol derivatives containing a piperidine sulfonamide moiety identified compounds with significant activity against the Tobacco Mosaic Virus (TMV). arabjchem.org The lead compound, Z6 , showed good binding affinity to the TMV coat protein (TMV-CP), suggesting this as its mechanism of action. arabjchem.org

In the context of human viruses, a series of isatin (B1672199) derivatives featuring a (trifluoromethyl)piperidin-1-yl)sulfonyl group were designed as broad-spectrum antiviral agents. mdpi.com These compounds were tested against Influenza A virus (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3), with some derivatives displaying high potency with IC₅₀ values in the low nanomolar range. mdpi.com Furthermore, diketopiperazine/piperidine alkaloids have been identified as potential broad-spectrum coronavirus entry inhibitors, showing strong binding to the receptor-binding domain (RBD) of the spike proteins of multiple coronaviruses, including SARS-CoV-2. researchgate.net

Table 2: Antiviral Activity of Selected Piperidine Analogs This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target Virus | Activity/Finding | Reference |

|---|---|---|---|

| Piperazine | Chikungunya virus (CHIKV) | Exhibited antiviral activity in plaque reduction and immunofluorescence assays. | nih.gov |

| Flavonol derivative with piperidine sulfonamide (Z6 ) | Tobacco Mosaic Virus (TMV) | Good therapeutic and protective activities (EC₅₀ values of 102.7 and 100.9 μg/mL). | arabjchem.org |

| Isatin derivative (Compound 9 ) | Influenza A (H1N1) | IC₅₀ = 0.0027 µM. | mdpi.com |

| Isatin derivative (Compound 5 ) | Herpes Simplex Virus 1 (HSV-1) | IC₅₀ = 0.0022 µM. | mdpi.com |

| Isatin derivative (Compound 4 ) | Coxsackievirus B3 (COX-B3) | IC₅₀ = 0.0092 µM. | mdpi.com |

| Diketopiperazine/piperidine alkaloid (Compound 28 ) | SARS-CoV-2 | Inhibited cellular pseudovirus entry with an IC₅₀ value of 1.96 ± 0.14 µM. | researchgate.net |

| p97 Inhibitor with piperidine sidechain (Compound 9a ) | SARS-CoV-2 | Inhibited p97, a host protein involved in viral replication. | mdpi.com |

Specific Receptor and Enzyme Modulation

Vasopressin V1a Receptor Antagonism

The vasopressin V1a receptor is a G protein-coupled receptor involved in regulating various physiological processes, including social behavior, anxiety, and blood pressure. The development of selective, non-peptide antagonists for this receptor is an area of intensive pharmacological research. nih.gov While direct studies on this compound are not available, related heterocyclic structures have been identified as potent V1a antagonists.

One of the most well-characterized non-peptide V1a antagonists is SR49059. nih.govfrontiersin.org This compound, which features a pyrrolidine carboxamide core, displays high affinity for human and rat V1a receptors and effectively blocks various vasopressin-induced effects. nih.gov Its utility has been demonstrated in animal models to study the role of vasopressin in conditions like hypertension and to probe the mechanisms underlying the prosocial effects of certain drugs. nih.govfrontiersin.org The ability of SR49059 to block the prosocial effects of isotocin (B1583897) (the fish homolog of oxytocin) and arginine vasotocin (B1584283) (AVT) in zebrafish highlights the conserved nature of this receptor system and the potential for small molecules to modulate it. frontiersin.org

Other compounds have also been identified as selective V1a antagonists. For example, (d(CH2)5,Tyr(Me),Arg)-Vasopressin is a selective peptide-based V1a antagonist. rndsystems.com The successful development of orally active V1a antagonists like SR49059 from screening small molecule libraries indicates that scaffolds like piperidine could be promising starting points for designing new ligands targeting this receptor. nih.gov

NMDA Receptor-Linked Calcium Ionophore Interaction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor that, upon activation, functions as a calcium ionophore, allowing Ca²⁺ influx into neurons. This process is fundamental to synaptic plasticity but can also lead to excitotoxicity when overactivated. Modulation of NMDA receptor function is a key mechanism for many neuroactive drugs.

Studies on the dorsal horn of the spinal cord have shown that activation of NMDA receptors can inhibit the release of endogenous opioid peptides. nih.gov This inhibitory effect is mediated by the influx of Ca²⁺ through the NMDA receptor channel, which then activates large conductance Ca²⁺-dependent K⁺ channels (BK(Ca²⁺) channels), leading to hyperpolarization of the neuron or presynaptic terminal. nih.gov

While direct interaction of this compound with the NMDA receptor complex has not been reported, many anticonvulsant agents, including piperidine analogs, exert their effects by modulating ion channels that are functionally linked to NMDA receptor activity. For example, the anticonvulsant activity of certain pyrrolidine-2,5-dione derivatives is attributed to their ability to inhibit voltage-sensitive sodium and L-type calcium channels. nih.govnih.gov Since NMDA receptor activation leads to depolarization and subsequent opening of these voltage-gated channels, compounds that block these channels can indirectly counteract the downstream effects of excessive NMDA receptor stimulation, a common pathway in seizure activity. This mechanistic link suggests that piperidine-based compounds could modulate neuronal excitability pathways involving the NMDA receptor-linked calcium ionophore.

Dopamine D2 Receptor Targeting

The dopamine D2 receptor is a primary target for antipsychotic medications and plays a significant role in various neurological and psychiatric disorders. The structural motif of a dichlorophenyl group attached to a piperidine or piperazine ring is a well-established pharmacophore for targeting dopamine receptors, particularly the D2 and D3 subtypes.

A series of N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides were designed and evaluated as dopamine D3 receptor antagonists, but they also showed significant affinity for the D2 receptor. nih.gov These studies provided insights into the structural requirements for high-affinity binding, which include the 2,3-dichlorophenylpiperazine moiety. nih.gov The binding affinities for the D2 receptor in this series varied, demonstrating that modifications to other parts of the molecule can tune the selectivity between D2 and D3 receptors. nih.gov

Further research into substituted N-phenylpiperazine analogs has sought to refine D3 versus D2 selectivity. nih.gov The binding of these ligands is thought to occur in a bitopic manner, interacting with multiple sites within the receptor. nih.gov The subtle differences in the amino acid composition of the D2 and D3 receptor binding pockets are exploited in the design of selective ligands. For instance, mutating just three amino acids in the transmembrane domains 2 and 3 of the D2 receptor to their D4 receptor counterparts dramatically increased the affinity of several D4-selective piperazine-based ligands for the mutant D2 receptor. pharmgkb.org This underscores the critical role of the dichlorophenylpiperazine/piperidine scaffold in anchoring ligands within the dopamine receptor binding site and its potential for developing subtype-selective agents.

Table 3: Dopamine Receptor Binding Affinities of Selected Dichlorophenylpiperazine Analogs This table is interactive. You can sort and filter the data.

| Compound Structure | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₃/D₂ Selectivity | Reference |

|---|---|---|---|---|

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)benzamide | 100 | 1.1 | 91 | nih.gov |

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)-2-naphthamide | 17 | 0.6 | 28 | nih.gov |

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)biphenyl-4-carboxamide | 23 | 1.0 | 23 | nih.gov |

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)-4-methoxybenzamide | 97 | 1.0 | 97 | nih.gov |

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)-4-chlorobenzamide | 42 | 1.0 | 42 | nih.gov |

Endocannabinoid Hydrolase Inhibition (e.g., MAGL, FAAH)

The endocannabinoid system (ECS) is a crucial neuromodulatory system, and inhibiting the enzymes that degrade endocannabinoids—monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH)—is a major therapeutic strategy. Piperidine and piperazine derivatives have been extensively explored as potent and selective inhibitors of these enzymes. researchgate.netnih.gov

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects in neurodegenerative diseases, inflammation, and cancer. researchgate.netnih.gov Several classes of piperidine-based MAGL inhibitors have been developed. A class of benzylpiperidine derivatives was synthesized, leading to potent, reversible, and selective MAGL inhibitors. researchgate.netnih.gov These compounds showed antiproliferative activity and induced apoptosis in pancreatic cancer cell cultures, highlighting the therapeutic potential of MAGL inhibition in oncology. researchgate.net Other piperidine carbamates, such as JZL184, have been characterized as potent and selective irreversible inhibitors of MAGL, serving as valuable tools to study the in vivo functions of this enzyme. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the main enzyme that catabolizes the endocannabinoid anandamide (B1667382) (AEA). nih.gov FAAH inhibitors augment AEA signaling "on demand," which may offer neuroprotective benefits without the side effects associated with direct cannabinoid receptor agonists. nih.govlookchem.com Potent and selective FAAH inhibitors have been developed from piperidine and piperazine carbamate (B1207046) and urea scaffolds. nih.govnih.gov These inhibitors have shown nanomolar potency against human and rat FAAH and high selectivity over other serine hydrolases like MAGL. nih.gov In preclinical models, these FAAH inhibitors demonstrated protection against excitotoxic neuronal damage. nih.govlookchem.com Computational studies have shown that the piperidine/piperazine ring in these inhibitors can induce a conformational distortion in the enzyme's active site, facilitating the covalent modification of the catalytic serine residue. nih.gov

Table 4: Inhibition of Endocannabinoid Hydrolases by Piperidine/Piperazine Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Potency (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|

| Benzylpiperidine derivatives | MAGL | Potent, selective inhibition | Reversible | researchgate.net |

| Piperidine carbamate (JZL184) | MAGL | Potent, selective inhibition | Irreversible | nih.gov |

| Piperazinyl pyrrolidin-2-one derivative | MAGL | 3.6 nM | Reversible | universiteitleiden.nl |

| Piperidine carbamate (Compound 9 ) | hFAAH | Potent nanomolar activity | Irreversible (carbamoylation) | nih.gov |

| Piperidine carbamate (Compound 31 ) | hFAAH | Potent nanomolar activity | Irreversible (carbamoylation) | nih.gov |

| Piperidine aryl urea (PF750) | FAAH | 16.2 nM | Irreversible | nih.gov |

Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the cell membrane and subsequent activation of signaling pathways that control cell growth and proliferation. researchgate.net Consequently, inhibitors of FTase have been investigated as potential anticancer agents. nih.gov

Research into FTase inhibitors has identified the piperidine core as a valuable scaffold. nih.gov Systematic medicinal chemistry studies, evolving from a 5-nitropiperidin-2-one combinatorial library, have led to the development of potent piperidine-based FTase inhibitors. nih.gov It was discovered that converting the piperidin-2-one core to a piperidine core could enhance inhibitory potency by more than tenfold. nih.govacs.org Kinetic analyses have shown that these compounds typically act as Ras-competitive inhibitors. nih.gov

Further structure-activity relationship (SAR) studies on 2-phenyl-3-nitropiperidine derivatives highlighted the importance of various substituents on the piperidine ring for potent FTase inhibition. nih.gov For instance, the compound (+)-8, an optically active piperidine derivative, demonstrated an IC₅₀ value of 1.9 nM against FTase. nih.govacs.org While these studies establish the potential of the piperidine scaffold in FTase inhibition, research specifically documenting the activity of this compound or its direct analogs in this context is not extensively available in the current scientific literature.

Table 1: Farnesyltransferase Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Core Structure | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 1 | 5-Nitropiperidin-2-one | 420 | acs.org |

| 7 | 5,6-Dehydropiperidine | 13 | acs.org |

| 8 | Piperidine | 3.7 | acs.org |

| (+)-8 | (+)-enantiomer of 8 | 1.9 | nih.govacs.org |

| (-)-8 | (-)-enantiomer of 8 | >310 | acs.org |

| 14a | 2-phenyl-3-nitropiperidine analog | 4.3 | nih.gov |

ALK/ROS1 Kinase Inhibition

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when genetically rearranged, act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). chemrxiv.orgresearchgate.net The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting ALK and ROS1 has revolutionized the treatment of these specific cancers. nih.gov

Crizotinib was a first-generation inhibitor targeting ALK, ROS1, and MET. hematologyandoncology.net However, patients often develop resistance, frequently through secondary mutations in the kinase domain. chemrxiv.org This has spurred the development of next-generation inhibitors with improved potency and activity against resistant mutants. nih.gov One such advanced inhibitor is PF-06463922 (Lorlatinib), a potent, brain-penetrant ALK/ROS1 inhibitor that has shown superior potency against all known clinically acquired ALK mutations compared to earlier generation inhibitors. nih.gov PF-06463922 was designed for low efflux from cells to enhance its central nervous system (CNS) penetration. hematologyandoncology.net The structure of PF-06463922 is a macrocyclic aminopyridine derivative and is not an analog of this compound. nih.govnih.gov

While the piperidine scaffold is found in many biologically active compounds, there is currently no specific research in the public domain that evaluates this compound or its close structural analogs for inhibitory activity against ALK or ROS1 kinases. The leading inhibitors in this class belong to distinct chemical families, such as aminopyridines and macrocycles. hematologyandoncology.net

Butyrylcholinesterase (BuChE) Inhibition

Cholinesterase inhibitors are a key therapeutic class for managing the symptoms of Alzheimer's disease (AD), based on the cholinergic hypothesis which links cognitive decline to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). dovepress.com While acetylcholinesterase (AChE) is the primary target, butyrylcholinesterase (BuChE) also plays a role in ACh hydrolysis, and its importance increases as AD progresses. acs.orgnih.gov Therefore, dual or selective BuChE inhibitors are of significant interest. nih.gov

The piperidine moiety is a common feature in many cholinesterase inhibitors. ajchem-a.com Molecular modeling studies have shown that the piperidine group can be positioned between key amino acid residues like Phe329 and Tyr332 in the active site of human BuChE, with the positively charged piperidine nitrogen engaging in a cation-π interaction with Tyr332. nih.gov

Several studies have synthesized and evaluated piperidine derivatives for their BuChE inhibitory potential. ajchem-a.com For example, a series of novel derivatives of the multi-target compound DL0410, which contains a piperidine scaffold, were assessed for their inhibitory activity against both AChE and BuChE. acs.org While specific data for this compound is limited, research on related structures provides insight. For instance, the natural alkaloid boldine (B1667363) was found to inhibit human BuChE with an IC₅₀ value of 321 μmol/l. nih.gov Although structurally distinct, this demonstrates that varied molecular frameworks can interact with the enzyme. The development of piperidine-based BuChE inhibitors remains an active area of research for potential AD therapies. nih.gov

Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Compounds

| Compound | Class/Source | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| DL0410 | Biphenyl-piperidine derivative | 1.25 | Mixed | acs.org |

RAS Pathway Inhibition

The Ras signaling pathway is a central regulator of cellular proliferation, differentiation, and survival. nih.gov Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making the pathway a prime target for anticancer drug development. nih.gov However, directly inhibiting the Ras protein has proven to be exceptionally challenging. nih.gov

One of the primary strategies for indirectly targeting Ras function is through the inhibition of farnesyltransferase (FTase), as discussed in section 3.2.5. nih.gov By preventing the farnesylation of Ras proteins, FTase inhibitors block their necessary membrane association and subsequent signaling activity. researchgate.net Given that piperidine derivatives have been identified as potent FTase inhibitors, this represents a potential, albeit indirect, mechanism by which compounds like this compound analogs could modulate the Ras pathway. nih.gov

Direct inhibition of the Ras pathway by small molecules often involves targeting protein-protein interactions (e.g., Ras-SOS1 interaction) or downstream kinases. nih.gov Research in this area has explored various chemical scaffolds, with indole-containing compounds being one prominent class. nih.gov While piperidine and its derivatives are known to induce apoptosis in cancer cells through various mechanisms, direct evidence linking this compound or its close analogs to the inhibition of the RAS pathway itself is not currently available in the literature. researchgate.net

Proposed Mechanisms of Biological Action

Interaction with Neurotransmission Systems

The piperidine scaffold is a well-established pharmacophore in neuropharmacology, present in numerous compounds that interact with the central nervous system. google.comgoogle.com A primary mechanism of action for many piperidine derivatives is the modulation of neurotransmitter transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. nih.gov

Structurally related analogs of this compound have been shown to possess significant activity at these transporters. A study on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives revealed their ability to inhibit the reuptake of biogenic amines, including norepinephrine (NE), serotonin (5-HT), and dopamine (DA), in brain synaptosomal fractions. nih.gov This activity is comparable to that of established antidepressant drugs, suggesting a potential role in modulating monoaminergic neurotransmission. nih.gov

Furthermore, the piperidine ring is a key component of piperine, a natural alkaloid that can cross the blood-brain barrier and has been investigated for its effects on the CNS. researchgate.netnih.gov The interaction with the cholinergic system through the inhibition of acetylcholinesterase and butyrylcholinesterase, as detailed in section 3.2.7, is another significant way these compounds can affect neurotransmission. ajchem-a.com The ability of piperidine-based compounds to interact with multiple neurotransmitter systems, including dopaminergic, serotonergic, and cholinergic pathways, underscores their potential to treat a range of neurological and psychiatric disorders. google.comnih.gov

Table 3: Effect of a 3-[(2-ethoxyphenoxy)methyl]piperidine Analog on Biogenic Amine Reuptake

| Neurotransmitter | Reuptake Inhibition | Reference |

|---|---|---|

| Norepinephrine (NE) | Yes | nih.gov |

| Serotonin (5-HT) | Yes | nih.gov |

Modulation of Vascular Tone Regulation

Vascular tone, the degree of constriction of a blood vessel, is a critical physiological parameter that determines blood pressure and tissue perfusion. ajchem-a.com It is dynamically regulated by a complex interplay of factors released from endothelial cells, autonomic nerves, and circulating hormones. nih.govnih.gov The endothelium plays a pivotal role by releasing both vasodilating factors, such as nitric oxide (NO) and prostacyclin, and vasoconstricting factors, like endothelin-1. bohrium.commdpi.com These substances act on the underlying vascular smooth muscle cells to modulate their contractile state. nih.gov

The regulation of intracellular calcium concentration and the sensitivity of the contractile apparatus to calcium in vascular smooth muscle cells are the ultimate determinants of vascular tone. ajchem-a.com Various ion channels, G-protein coupled receptors, and signaling pathways, including the cGMP and cAMP pathways, are involved in this intricate process. nih.gov

Despite the extensive research into the biological activities of piperidine-containing compounds, there is a lack of specific studies in the scientific literature investigating the effects of this compound or its direct analogs on the modulation of vascular tone. Therefore, a proposed mechanism of action in this specific biological area cannot be formulated based on available evidence.

Direct DNA Interaction (e.g., Intercalation)

The interaction of small molecules with DNA can occur through various modes, including intercalation, groove binding, and electrostatic interactions, potentially leading to cytotoxic or mutagenic effects. While the planar aromatic systems of some molecules allow them to insert between the base pairs of the DNA double helix, a process known as intercalation, there is currently no direct scientific evidence from available studies to suggest that this compound or its immediate analogs function as DNA intercalators. mdpi.comnih.govmdpi.com

However, the piperidine moiety itself has been implicated in DNA interactions. For instance, piperidine is a well-known chemical agent used in the Maxam-Gilbert sequencing method to induce strand breaks at sites of base modification. nih.gov This process, however, is a chemical cleavage reaction and not a direct, non-covalent intercalation event. nih.gov The mechanism involves piperidine-catalyzed cleavage of the sugar-phosphate backbone at apurinic/apyrimidinic (AP) sites. nih.gov

While the dichlorophenoxy group might engage in hydrophobic or van der Waals interactions within the DNA grooves, the non-planar nature of the piperidine ring likely hinders its ability to act as a classical intercalating agent. Studies on other heterocyclic compounds have shown that planarity is a key determinant for effective intercalation. mdpi.commdpi.com Therefore, while interactions with DNA cannot be entirely ruled out, it is unlikely that the primary mode of action for this compound involves direct intercalation. Further biophysical studies would be necessary to definitively characterize any potential DNA binding of this specific compound.

Enzyme Active Site Binding and Inhibition

The structural motifs of a dichlorophenoxy group linked to a piperidine ring are present in a variety of compounds that have been investigated as enzyme inhibitors. These studies suggest that analogs of this compound could potentially exhibit inhibitory activity against a range of enzymes.

For example, piperidinol analogs have been synthesized and evaluated for their anti-tuberculosis activity, which is often mediated through the inhibition of essential mycobacterial enzymes. nih.gov One such analog, 1-((R)-3-(3,4-dichlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, demonstrated notable activity. nih.gov Similarly, synthetic piperine amide analogs, where the piperidine moiety is a key component, have shown potent antimycobacterial activity, suggesting interaction with critical enzymes in Mycobacterium tuberculosis. nih.gov

Furthermore, the piperidine scaffold is a common feature in the design of cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. nih.govresearchgate.net A series of N-substituted piperidine-3-carbohydrazide-hydrazones were synthesized and shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Specifically, compounds 3g and 3j from this series were identified as potent inhibitors of AChE and BuChE, respectively. nih.gov

The potential for enzyme inhibition is not limited to these classes. Piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives have been explored as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target in cancer therapy. nih.gov

| Compound/Analog Class | Target Enzyme(s) | Observed Activity | Reference(s) |

| Piperidinol analogs | Mycobacterial enzymes | Anti-tuberculosis activity | nih.gov |

| Piperine amide analogs | Mycobacterial enzymes | Nanomolar antimycobacterial activity | nih.gov |

| N-Substituted piperidine-3-carbohydrazide-hydrazones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Moderate to good inhibitory activity; Compound 3g (AChE IC50 = 4.32 µM), Compound 3j (BuChE IC50 = 1.27 µM) | nih.gov |

| Piperazine-substituted naphthoquinones | Poly (ADP-ribose) polymerase-1 (PARP-1) | Potential inhibitory activity (based on in silico studies) | nih.gov |

Receptor Binding and Ligand-Target Interactions

The 3-(phenoxy)piperidine scaffold is a well-established pharmacophore for interacting with various receptors in the central nervous system and periphery. The specific substitution pattern of this compound suggests potential affinity for several important receptor families.

Sigma Receptors: Phenoxyalkylpiperidines are known to be high-affinity ligands for sigma-1 (σ1) receptors. uniba.it The piperidine moiety is considered a critical structural element for dual histamine (B1213489) H3 and sigma-1 receptor activity. nih.gov Studies on dual-acting ligands have shown that piperidine-based compounds can exhibit high affinity for both these receptors, which are implicated in pain pathways. nih.govnih.gov Novel disubstituted piperidine sigma ligands have been developed as potential antipsychotic drugs with little to no affinity for dopamine D2 receptors. nih.gov

P2Y14 Receptor: Bridged piperidine analogs have been investigated as antagonists for the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory responses. nih.govnih.gov These studies indicate that modifications of the piperidine ring can modulate affinity and selectivity for this receptor.

Monoamine Transporters and Receptors: The piperidine framework is a core component of ligands targeting monoamine transporters. For instance, fluoroethoxy-1,4-diphenethylpiperidine derivatives have been synthesized as potent and selective inhibitors of the vesicular monoamine transporter-2 (VMAT2). nih.gov Furthermore, analogs with a substituted phenylpiperidine structure have been characterized as selective serotonin 5-HT2A receptor agonists. nih.gov The design of bitopic ligands based on fallypride, which incorporate a piperidine ring, has been explored to achieve selectivity for dopamine D2 and D3 receptors. nih.gov

| Compound/Analog Class | Target Receptor(s) | Key Findings | Reference(s) |

| Phenoxyalkylpiperidines | Sigma-1 (σ1) Receptor | High-affinity ligands. | uniba.it |

| Piperidine-based compounds | Histamine H3 and Sigma-1 (σ1) Receptors | Piperidine moiety is crucial for dual activity; potential for treating nociceptive and neuropathic pain. | nih.govnih.gov |

| Disubstituted piperidines | Sigma Receptors | Potential as antipsychotic agents with reduced dopamine D2 receptor affinity. | nih.gov |

| Bridged piperidine analogs | P2Y14 Receptor | Act as antagonists, with potential for treating inflammatory conditions. | nih.govnih.gov |

| Fluoroethoxy-1,4-diphenethylpiperidines | Vesicular Monoamine Transporter-2 (VMAT2) | Potent and selective inhibitors of dopamine uptake. | nih.gov |

| Substituted phenylpiperidines | Serotonin 5-HT2A Receptor | Selective agonism with potential antidepressant effects. | nih.gov |

| Fallypride-based bitopic ligands | Dopamine D2 and D3 Receptors | Modifications of the piperidine-containing structure can confer selectivity. | nih.gov |

Computational Chemistry and in Silico Drug Design Applications

Predictive Modeling of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its structure. The prediction is presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). A Pa value greater than 0.7 indicates a high probability of experimental confirmation, while values between 0.3 and 0.7 suggest a notable chance of activity. clinmedkaz.org

For novel piperidine (B6355638) derivatives structurally related to 3-(2,5-Dichlorophenoxy)piperidine, PASS analysis has predicted a range of pharmacological effects, primarily centered on the central nervous system. These compounds are anticipated to act as neurotransmitter uptake inhibitors, which is a promising avenue for treating certain CNS disorders. clinmedkaz.org The analysis often reveals potential for antineurotic, nootropic, and antidyskinetic effects. clinmedkaz.org

A hypothetical PASS prediction for a compound like this compound, based on analyses of similar structures, might include the following activities. clinmedkaz.org

Table 1: Representative PASS Predictions for Piperidine Derivatives

| Predicted Activity | Probability to be Active (Pa) | Mechanism of Action |

|---|---|---|

| Phobic disorders treatment | ~0.76 | CNS depressant, psychotropic |

| Nootropic | ~0.64 | Cognition enhancement |

| Antidyskinetic | ~0.55 | Movement disorder treatment |

| Neurotransmitter uptake inhibitor | >0.50 | Modulation of synaptic neurotransmitter levels |

In Silico Identification of Potential Protein Targets (SwissTargetPrediction)

SwissTargetPrediction is a web-based tool that forecasts the most probable protein targets of a small molecule by comparing it to a library of known active ligands. This allows for early identification of potential mechanisms of action and off-target effects. For new piperidine derivatives, this tool has successfully identified a wide array of potential targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org This suggests that compounds like this compound could have applications in oncology, neurology, and as antimicrobial or anesthetic agents. clinmedkaz.org

Table 2: Potential Protein Target Classes for Piperidine Derivatives Identified by SwissTargetPrediction

| Target Class | Percentage of Predicted Targets | Potential Therapeutic Area |

|---|---|---|

| Enzymes | 35% | Metabolic disorders, Oncology |

| G-protein coupled receptors (GPCRs) | 25% | Neurology, Psychiatry |

| Ion Channels | 15% | Cardiovascular diseases, Anesthesia |

| Nuclear Receptors | 10% | Inflammation, Oncology |

| Transporters | 10% | Neurology, Pharmacokinetics |

| Other | 5% | Various |

Molecular Docking Simulations for Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for understanding the binding mode and affinity of potential drug candidates. Docking studies performed on piperidine derivatives against various protein targets, such as the androgen receptor or the main protease of viruses, reveal key molecular interactions. nih.govnih.gov

These simulations often show that the piperidine ring and its substituents form critical hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking interactions with amino acid residues in the active site of the target protein. mdpi.com The binding affinity is typically quantified by a docking score (in kcal/mol), where a more negative value indicates a stronger binding interaction. For example, docking of piperidine derivatives against certain targets has yielded binding affinities ranging from -6.4 to -9.9 kcal/mol. nih.gov

Table 3: Example Molecular Docking Results for Piperidine Analogs Against a Hypothetical Receptor

| Interaction Type | Interacting Residue (Example) | Contribution to Binding |

|---|---|---|

| Hydrogen Bond | Serine, Threonine, Aspartate | High (Directional, specific) |

| Hydrophobic Interaction | Leucine, Valine, Phenylalanine | Moderate (Stabilizes complex) |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Moderate (Aromatic ring interactions) |

| Halogen Bond | Electron-rich atoms (e.g., Oxygen) | Moderate (Interaction with dichlorophenoxy group) |

Molecular Dynamics Simulations to Elucidate Receptor Interactions

Molecular dynamics (MD) simulations provide detailed information about the behavior of a ligand-receptor complex over time, offering insights into its stability and the dynamics of their interactions. researchgate.net An MD simulation calculates the motion of every atom in the system, helping to validate the results of molecular docking and to understand how the ligand and protein adapt to each other. nih.gov

Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site, indicating a stable complex. researchgate.net For piperidine-based compounds, MD simulations have been used to confirm the stability of their complexes with targets like the BCL-2 protein or viral proteases. researchgate.net

Quantum Mechanical Insights into Reaction Mechanisms and Metabolism

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are employed to study the electronic structure of molecules. nih.gov These calculations provide a deep understanding of a compound's reactivity, stability, and potential metabolic pathways by analyzing its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive and prone to metabolic transformation. nih.gov QM studies can also elucidate the mechanisms of chemical reactions, identifying transition states and reaction intermediates, which is crucial for predicting how a compound like this compound might be metabolized in the body. researchgate.net For instance, understanding the electronic properties of the dichlorophenoxy and piperidine moieties can help predict sites susceptible to enzymatic attack (e.g., hydroxylation, N-dealkylation).

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov This model serves as a 3D query for virtual screening of large chemical databases to discover new compounds (analogs) with different chemical scaffolds but similar biological activity. pharmacophorejournal.commdpi.com

The process begins with a set of known active molecules or a ligand-bound receptor structure. mdpi.com A pharmacophore model is generated, validated, and then used to filter databases containing millions of compounds. mdpi.com The hits from this screening are then subjected to further analysis, such as molecular docking and MD simulations, to prioritize them for synthesis and biological testing. nih.gov This approach is highly effective for discovering novel piperidine-based compounds with potential therapeutic value. pharmacophorejournal.com

Compound Index

Metabolism and Pharmacokinetic Pk Considerations for Piperidine Derivatives

In Vitro Metabolic Pathway Elucidation

In vitro systems, particularly human liver microsomes, are the primary tools for identifying and characterizing the metabolic pathways of xenobiotics. These preparations contain a high concentration of drug-metabolizing enzymes, allowing for the detailed study of biotransformation reactions.

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the most significant enzyme system involved in the Phase I metabolism of drugs and other foreign compounds, including those with a piperidine (B6355638) scaffold. nih.gov These enzymes catalyze a variety of oxidative reactions that typically render the parent compound more polar and susceptible to subsequent Phase II conjugation and excretion.

Research on various piperidine derivatives has shown that multiple CYP isoforms can be involved in their metabolism. For many 4-aminopiperidine (B84694) drugs, CYP3A4 has been identified as the major catalyzing isoform, particularly for N-dealkylation reactions. acs.orgnih.gov However, other isoforms also contribute significantly depending on the substrate's structure. For instance, the metabolism of certain piperidine-containing drugs like indoramin (B1671937) and lorcainide (B1675131) involves substantial contributions from CYP2D6. nih.gov Studies on a series of substituted piperidine derivatives demonstrated varying inhibitory potential against different P450 isoforms, with CYP2B1 being highly susceptible to inhibition by some derivatives, while CYP2E1 was largely insensitive. nih.gov This highlights the structural dependency of CYP isoform interaction.

The table below summarizes the involvement of key CYP enzymes in the metabolism of various piperidine derivatives, based on available research findings.

| CYP Isoform | Role in Piperidine Derivative Metabolism | Example Substrates/Interactions |